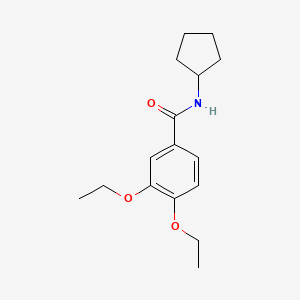

N-cyclopentyl-3,4-diethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-3-19-14-10-9-12(11-15(14)20-4-2)16(18)17-13-7-5-6-8-13/h9-11,13H,3-8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWAZEFUCGWDLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2CCCC2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Cyclopentyl 3,4 Diethoxybenzamide

Established Synthetic Routes to N-cyclopentyl-3,4-diethoxybenzamide

The primary and most established method for synthesizing this compound is through the coupling of 3,4-diethoxybenzoic acid and cyclopentylamine. This can be achieved by first activating the carboxylic acid, followed by nucleophilic attack by the amine.

Precursor Synthesis Strategies and Optimization

The synthesis of this compound is contingent on the availability and purity of its precursors: 3,4-diethoxybenzoic acid and cyclopentylamine.

Synthesis of 3,4-diethoxybenzoic acid:

A common strategy for the synthesis of 3,4-diethoxybenzoic acid involves the Williamson ether synthesis, starting from a readily available dihydroxybenzoic acid precursor, such as 3,4-dihydroxybenzoic acid (protocatechuic acid). This method involves the dialkylation of the hydroxyl groups using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.

Reaction Scheme: 3,4-dihydroxybenzoic acid + 2 CH₃CH₂I + Base → 3,4-diethoxybenzoic acid + 2 Base·HI

Optimization of this synthesis involves the careful selection of the base (e.g., sodium carbonate, potassium carbonate) and reaction conditions (e.g., solvent, temperature) to maximize the yield and minimize side reactions.

Synthesis of Cyclopentylamine:

Several industrial and laboratory-scale methods exist for the synthesis of cyclopentylamine. One common approach is the reductive amination of cyclopentanone. This can be achieved in a one-pot reaction by treating cyclopentanone with ammonia in the presence of a reducing agent, such as hydrogen gas and a metal catalyst (e.g., Raney nickel).

Reaction Scheme: Cyclopentanone + NH₃ + H₂/Catalyst → Cyclopentylamine + H₂O

Alternative routes to cyclopentylamine include the Hofmann rearrangement of cyclopentanecarboxamide or the Curtius rearrangement of cyclopentanecarbonyl azide. The choice of synthetic route often depends on the desired scale, cost, and available starting materials.

Reaction Mechanisms and Condition Tuning for Yield and Purity

The formation of the amide bond between 3,4-diethoxybenzoic acid and cyclopentylamine typically requires the activation of the carboxylic acid to enhance its electrophilicity. Two common methods for this activation are the use of coupling agents or conversion to an acyl chloride.

Using Coupling Agents (e.g., DCC):

Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that facilitates amide bond formation by activating the carboxylic acid.

Mechanism:

The carboxylic acid protonates one of the nitrogen atoms of DCC, making the central carbon atom more electrophilic.

The carboxylate then attacks this activated carbon, forming an O-acylisourea intermediate. This intermediate is a highly reactive acylating agent.

The amine (cyclopentylamine) then attacks the carbonyl carbon of the O-acylisourea.

The tetrahedral intermediate collapses, leading to the formation of the amide and dicyclohexylurea (DCU), a stable byproduct that precipitates out of the reaction mixture. nih.govtandfonline.comnih.govnih.govnih.gov

Table 1: Common Coupling Agents for Amide Synthesis

| Coupling Agent | Full Name | Byproduct |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |

Conversion to Acyl Chloride (e.g., using Thionyl Chloride):

Another common approach is the conversion of the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). researchgate.netwikipedia.org

Mechanism:

The carboxylic acid reacts with thionyl chloride to form a chlorosulfite intermediate.

Chloride ion, generated in situ, attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.

The resulting 3,4-diethoxybenzoyl chloride is then treated with cyclopentylamine, which readily undergoes nucleophilic acyl substitution to form the desired amide. A base, such as triethylamine or pyridine, is often added to neutralize the HCl generated in this step. researchgate.netwikipedia.org

Condition Tuning for Yield and Purity:

To optimize the yield and purity of this compound, several reaction parameters can be adjusted:

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used to prevent side reactions with the solvent.

Temperature: Amide coupling reactions are often carried out at room temperature, although cooling may be necessary to control exothermicity, especially when using highly reactive acyl chlorides.

Stoichiometry: Using a slight excess of one of the reactants can help drive the reaction to completion. The choice of which reactant to use in excess depends on its availability and ease of removal after the reaction.

Purification: Purification is crucial to remove byproducts and unreacted starting materials. For DCC-mediated couplings, the insoluble dicyclohexylurea can be removed by filtration. nih.gov Chromatographic techniques, such as column chromatography, are often employed for final purification.

Advanced Synthetic Approaches and Chemo-Enzymatic Methods

While traditional chemical methods are effective, there is growing interest in developing more sustainable and selective synthetic routes.

Chemo-enzymatic methods offer a promising alternative, utilizing enzymes to catalyze the amide bond formation. Lipases, in particular, have been shown to be effective for this transformation. mdpi.comresearchgate.netresearchgate.net

Mechanism: The enzymatic synthesis of amides typically proceeds through an acyl-enzyme intermediate. The carboxylic acid first reacts with the enzyme's active site (e.g., a serine residue) to form this intermediate, which is then attacked by the amine to yield the amide and regenerate the free enzyme.

Advantages of Chemo-enzymatic Synthesis:

Mild reaction conditions: Enzymatic reactions are typically carried out in aqueous or organic solvents at or near room temperature, which can help to prevent the degradation of sensitive functional groups.

High selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, potentially reducing the need for protecting groups and leading to purer products.

Sustainability: Biocatalysis is considered a green chemistry approach as it often uses renewable resources and generates less hazardous waste.

For the synthesis of this compound, a lipase such as Candida antarctica lipase B (CALB) could be employed to catalyze the direct amidation of 3,4-diethoxybenzoic acid with cyclopentylamine. mdpi.com Optimization of such a process would involve screening different lipases, solvents, and reaction conditions to achieve high conversion and yield.

Isotopic Labeling Techniques for Research Applications (e.g., ¹⁴C, ³H)

Isotopic labeling is a valuable tool in drug discovery and development for studying the absorption, distribution, metabolism, and excretion (ADME) of a compound. This compound can be labeled with isotopes such as carbon-14 (¹⁴C) or tritium (³H).

The position of the isotopic label is crucial and is chosen to be in a metabolically stable part of the molecule to ensure that the label is not lost during metabolic processes.

¹⁴C-Labeling: Carbon-14 can be incorporated into the molecule by using a ¹⁴C-labeled precursor in the synthesis. For instance, one of the ethoxy groups could be introduced using ¹⁴C-labeled ethyl iodide. Alternatively, a carbon atom in the cyclopentyl ring or the benzene ring could be labeled, depending on the synthetic route and the availability of the labeled starting material.

³H-Labeling: Tritium labeling can often be achieved by catalytic tritium exchange on the final compound or an intermediate. This involves exposing the compound to tritium gas in the presence of a metal catalyst. Alternatively, a tritiated precursor, such as ³H-cyclopentylamine, could be used in the final coupling step.

Design and Generation of this compound Analogue Libraries

To explore the structure-activity relationships (SAR) of this compound, the synthesis of a library of analogues is often undertaken. This involves systematically varying different parts of the molecule.

Strategies for Analogue Library Synthesis:

Parallel Synthesis: This approach involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. For a benzamide (B126) library, a common scaffold (e.g., 3,4-diethoxybenzoic acid) can be reacted with a diverse set of amines. chemrxiv.org Conversely, a single amine (cyclopentylamine) can be reacted with a variety of substituted benzoic acids.

Combinatorial Chemistry: More advanced techniques, such as split-and-pool synthesis, can be used to generate even larger and more diverse libraries of compounds.

Table 2: Potential Modifications for Analogue Library Generation

| Molecular Component | Potential Modifications |

|---|---|

| Cyclopentyl Group | Other cycloalkyl groups (cyclobutyl, cyclohexyl), acyclic alkyl groups, aromatic rings |

| Diethoxy Groups | Different alkoxy groups (dimethoxy, dipropoxy), other substituents (halogens, nitro groups) |

The synthesis of these analogue libraries allows for the systematic evaluation of how changes in the molecular structure affect the biological activity of the compound, providing valuable information for the design of more potent and selective molecules. nih.gov

Advanced Molecular Characterization and Structural Elucidation of N Cyclopentyl 3,4 Diethoxybenzamide

Spectroscopic Analysis for Confirmation of Molecular Structure

Spectroscopic techniques are indispensable for the unambiguous confirmation of a molecule's chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be utilized to verify the identity of N-cyclopentyl-3,4-diethoxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the two ethoxy groups, the cyclopentyl ring protons, and the amide N-H proton. The chemical shifts (δ) and coupling constants (J) would be indicative of their chemical environment and connectivity.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the ethoxy and cyclopentyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, C-O stretches of the ether linkages, and C-H stretches of the aromatic and aliphatic portions.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the exact mass of this compound. Analysis of the fragmentation pattern would further help in confirming the structure.

| Spectroscopic Technique | Predicted Observations for this compound |

| ¹H NMR | Signals for aromatic, ethoxy (CH₂ and CH₃), cyclopentyl, and amide (NH) protons. |

| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic (ethoxy and cyclopentyl) carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H, C=O, and C-O functional groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Chromatographic Purity Assessment and Advanced Isolation Techniques

Chromatographic methods are essential for assessing the purity of a compound and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a sample. A reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, possibly with a small amount of an acid like formic acid to improve peak shape. The purity would be determined by the area percentage of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system would be chosen to achieve good separation between the product and any starting materials or by-products. The spots would be visualized under UV light or by using a staining agent.

Advanced Isolation Techniques: For the purification of this compound on a larger scale, column chromatography would be the method of choice. The selection of the stationary phase (e.g., silica (B1680970) gel) and the eluent system would be guided by the TLC analysis.

| Chromatographic Technique | Application for this compound |

| HPLC | Quantitative purity assessment. |

| TLC | Reaction monitoring and preliminary purity checks. |

| Column Chromatography | Preparative scale purification. |

Stereochemical Investigations, including Rotational Isomerism and Chiral Purity

The stereochemistry of a molecule can have a significant impact on its physical and biological properties.

Rotational Isomerism: The amide bond in this compound has a partial double bond character, which can lead to restricted rotation and the existence of rotational isomers (rotamers). Variable-temperature NMR studies could be employed to investigate the rotational barrier around the amide bond. At low temperatures, separate signals for the rotamers might be observed, which would coalesce as the temperature is increased.

Chiral Purity: this compound itself is not chiral. However, if any chiral centers were introduced into the molecule, for example, by substitution on the cyclopentyl ring, the assessment of chiral purity would be crucial. This would be achieved using chiral HPLC or by derivatization with a chiral reagent followed by analysis using a non-chiral chromatographic method.

Solid-State Forms and Polymorphism Research

The solid-state form of a compound can influence its physical properties such as melting point, solubility, and stability.

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. A polymorphism screen for this compound would involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate). The resulting solid forms would be analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any polymorphs.

Single-Crystal X-ray Diffraction: If suitable single crystals can be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Mechanistic and Target Oriented Research of N Cyclopentyl 3,4 Diethoxybenzamide

Identification and Validation of Molecular Targets

Based on the known activities of similar benzamide (B126) structures, the primary molecular targets for N-cyclopentyl-3,4-diethoxybenzamide are hypothesized to be within the phosphodiesterase (PDE) family of enzymes.

The structural architecture of this compound, particularly the diethoxybenzamide core, bears a resemblance to known inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway and is a validated target for inflammatory diseases. While direct inhibitory data for this compound on PDE4 is not available in the public domain, the investigation of analogous compounds provides a strong rationale for its potential activity.

Furthermore, phosphodiesterases in pathogenic protozoa, such as Trypanosoma brucei, the causative agent of African trypanosomiasis, have emerged as promising drug targets. Specifically, Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1) is essential for the parasite's life cycle. Research efforts are focused on developing inhibitors of TbrPDEB1 that are selective over human PDE isoforms to minimize side effects. Given that other benzamide derivatives have been explored for their trypanocidal activity, TbrPDEB1 represents a plausible, yet unconfirmed, target for this compound.

Beyond phosphodiesterases, the benzamide scaffold is known to interact with a variety of other receptor systems and enzyme classes. For instance, certain N-substituted benzamides have shown affinity for dopamine receptors, while others have been investigated as inhibitors of enzymes like the trypanosome alternative oxidase. However, without specific screening data, the activity of this compound against these alternative targets remains speculative.

Elucidation of Pharmacological Mechanisms of Action

The mechanism of action for this compound would be intrinsically linked to its molecular target(s).

Detailed studies on the binding kinetics (association and dissociation rates) and thermodynamics (the energetic drivers of binding) of this compound to its putative targets, such as PDE4 or TbrPDEB1, have not been reported. Such studies would be crucial to understand the nature and duration of the inhibitory effect.

Should this compound act as a PDE inhibitor, its primary downstream effect would be the modulation of intracellular cAMP levels. Inhibition of PDE4, for example, would lead to an accumulation of cAMP, which in turn activates protein kinase A (PKA) and other cAMP-dependent signaling pathways. These pathways are involved in a multitude of cellular processes, including inflammation and smooth muscle relaxation. In the context of Trypanosoma brucei, elevation of cAMP levels due to TbrPDEB1 inhibition can disrupt cell cycle progression and ultimately lead to parasite death. Experimental validation of these downstream effects for this compound is required.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific SAR studies for this compound are not available, general SAR principles for related benzamide-based PDE inhibitors can be informative. Key areas for modification and their potential impact on activity are outlined below.

| Structural Modification | Potential Impact on Activity |

| Alterations to the Cyclopentyl Group | Modifications to the size and nature of the cycloalkyl group can influence binding affinity and selectivity. Larger or smaller rings, or the introduction of heteroatoms, could probe the steric and electronic requirements of the binding pocket. |

| Substitution on the Benzamide Ring | The diethoxy groups are likely important for anchoring the molecule in the active site. Variations in the alkoxy chain length or substitution pattern could fine-tune potency and selectivity. |

| Modifications to the Amide Linker | The amide bond is a critical hydrogen bonding motif. Its replacement with bioisosteres could alter the compound's metabolic stability and pharmacokinetic properties. |

It is important to emphasize that the information presented here is based on the analysis of structurally related compounds and serves as a framework for potential future research on this compound. Direct experimental evidence is necessary to confirm these hypotheses and to fully elucidate the pharmacological profile of this specific molecule.

Design and Synthesis of SAR Probes and Analogues

The exploration of a compound's structure-activity relationship (SAR) begins with the systematic design and synthesis of analogues. For this compound, this process would involve modifying its three primary structural components: the N-cyclopentyl group, the central benzamide core, and the 3,4-diethoxy substituents on the phenyl ring.

The synthesis of such analogues would likely start from 3,4-diethoxybenzoic acid. This starting material could be activated to its acid chloride or coupled with various amines using standard peptide coupling reagents to generate a library of N-substituted analogues. To create probes for target identification, photoaffinity labels or biotinylated tags could be incorporated into the structure, typically at a position determined not to be critical for biological activity.

Table 1: Hypothetical Analogues of this compound for SAR Studies

| Compound ID | Modification from Parent Compound | Rationale for Modification |

| A-1 | Replacement of cyclopentyl with cyclobutyl | Investigate the effect of ring size on activity. |

| A-2 | Replacement of cyclopentyl with cyclohexyl | Determine if a larger cycloalkyl group is tolerated. |

| A-3 | Replacement of 3,4-diethoxy with 3,4-dimethoxy | Assess the impact of alkyl chain length of the alkoxy groups. |

| A-4 | Replacement of 3,4-diethoxy with 3,4-dihydroxy | Explore the role of hydrogen bond donors at these positions. |

| A-5 | Introduction of a fluorine atom at the 5-position | Evaluate the effect of an electron-withdrawing group on the phenyl ring. |

Analysis of Substituent Effects on Biological Activity

Once a series of analogues is synthesized and their biological activity is determined, the next step is to analyze the effect of each structural modification. This analysis helps to build a picture of the pharmacophore—the key molecular features necessary for biological activity.

For this compound, researchers would compare the potency of each analogue to the parent compound. For example, if analogue A-1 (cyclobutyl) shows significantly lower activity, it might suggest that the size and conformation of the cyclopentyl ring are optimal for binding to the biological target. Similarly, if analogue A-4 (dihydroxy) is inactive, it could indicate that the ethoxy groups are involved in hydrophobic interactions within the binding pocket. These findings are often rationalized through molecular docking studies if a structure of the target protein is available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical correlation between the chemical structure and biological activity of a series of compounds. This approach is instrumental in understanding the physicochemical properties that govern activity and in designing more potent molecules.

2D-QSAR and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Two-dimensional QSAR (2D-QSAR) models use descriptors calculated from the 2D structure of the molecules, such as molecular weight, logP (a measure of lipophilicity), and topological indices, to build a linear regression model.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D conformation of the molecules. In these approaches, a set of structurally related compounds is aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. The results are often visualized as contour maps, highlighting regions where changes in steric bulk or electrostatic properties would likely lead to an increase or decrease in activity. For instance, a CoMFA analysis of benzamide derivatives might reveal that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another. nih.gov

Predictive Modeling for this compound Optimization

The ultimate goal of QSAR modeling is to create a predictive model that can be used to estimate the biological activity of novel, unsynthesized compounds. A statistically robust QSAR model, whether 2D or 3D, can guide the optimization of a lead compound like this compound.

By analyzing the QSAR model, medicinal chemists can prioritize the synthesis of new analogues that are predicted to have improved activity. For example, if the model indicates that increased hydrophobicity at the N-alkyl position is correlated with higher potency, analogues with larger or more lipophilic alkyl groups would be synthesized. This iterative process of prediction, synthesis, and testing accelerates the discovery of optimized drug candidates.

Computational Chemistry and Molecular Modeling Applications for N Cyclopentyl 3,4 Diethoxybenzamide

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. walshmedicalmedia.comwikipedia.org This method allows researchers to model the interaction between a ligand and a protein at an atomic level, elucidating binding modes and predicting binding affinity through scoring functions. walshmedicalmedia.commdpi.com

For N-cyclopentyl-3,4-diethoxybenzamide, molecular docking would be the first step in identifying its potential biological targets and understanding its mechanism of action. Given that many benzamide (B126) derivatives act as enzyme inhibitors, a primary application would be to dock this compound into the active sites of relevant enzymes, such as those in the phosphodiesterase (PDE) family. nih.govnih.gov The process involves preparing the 3D structure of the ligand and the target protein, followed by running automated docking programs that systematically sample different conformations and orientations of the ligand within the protein's binding site. scialert.net

The results of a docking simulation provide a "docking score," an estimation of the binding free energy, and a predicted binding pose. mdpi.com Analysis of this pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the target's active site. For instance, studies on other benzamide derivatives have identified key hydrogen bonds and π-π stacking interactions that are critical for their inhibitory activity. nih.gov Similar analysis for this compound could reveal how its cyclopentyl and diethoxy groups fit into and interact with the binding pocket, providing a rationale for its potential efficacy and selectivity.

Table 1: Hypothetical Molecular Docking Results for this compound against a PDE Target

| Parameter | Value/Description |

| Target Protein | Phosphodiesterase 4 (PDE4) |

| Docking Score | -9.5 kcal/mol |

| Predicted Interactions | - Hydrogen Bond: Amide NH with Gln369- Hydrogen Bond: Amide C=O with a conserved water molecule- Hydrophobic Interaction: Cyclopentyl ring with a hydrophobic pocket formed by Met357, Phe372- Hydrophobic Interaction: Diethoxy groups with Leu348, Ile336 |

| Key Interacting Residues | Gln369, Met357, Phe372, Leu348, Ile336 |

Molecular Dynamics Simulations for Conformational and Binding Stability Research

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. researchgate.netnih.gov This technique solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. nih.gov

Following a promising docking result for this compound, MD simulations would be employed to validate the stability of the predicted binding mode. nih.gov The simulation would start with the docked complex submerged in a water box with ions to mimic physiological conditions. Over a simulation period of nanoseconds to microseconds, researchers can analyze key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability. researchgate.net A stable RMSD for the ligand indicates that it remains securely in the binding pocket.

Furthermore, MD simulations can uncover cryptic or allosteric binding sites that are not apparent in static crystal structures. acs.org By observing the dynamic interactions, researchers can gain a more accurate understanding of the binding free energy and the key residues that maintain the complex. nih.gov For example, a simulation might show that the diethoxy groups of this compound have significant conformational flexibility, allowing the compound to adapt to subtle changes in the binding pocket, a detail that static docking might miss.

Table 2: Hypothetical Molecular Dynamics Simulation Analysis for this compound-PDE4 Complex

| Metric | Observation | Implication |

| Ligand RMSD | Stable fluctuation around 0.2 nm after initial equilibration. | The predicted binding pose is stable over the simulation time. |

| Protein RMSF | Low fluctuation in active site residues; higher flexibility in loop regions. | The binding site is relatively rigid, while other parts of the protein are dynamic. |

| Hydrogen Bond Occupancy | The H-bond between the amide and Gln369 is maintained >90% of the time. | This interaction is a critical and stable anchor for the ligand. |

| Binding Free Energy (MM/GBSA) | -55 kcal/mol | Provides a more accurate estimation of binding affinity than docking scores alone. |

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies for discovering and optimizing compounds like this compound generally fall into two categories: ligand-based and structure-based design.

Ligand-based drug design (LBDD) is utilized when the 3D structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. scispace.com Techniques include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. A pharmacophore model for a series of known active benzamides would identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. nih.gov The structure of this compound could then be compared against this model to predict its potential activity.

Structure-based drug design (SBDD) , conversely, depends on the known 3D structure of the target protein, often obtained through X-ray crystallography or cryo-EM. nih.goviucr.org This is a powerful, rational approach where knowledge of the binding site is used to design molecules with improved affinity and selectivity. nih.govh1.co Using the insights from docking and MD simulations of this compound, medicinal chemists could propose modifications. For example, if a void is identified in the binding pocket near the cyclopentyl group, it could be replaced with a larger cycloalkyl group to improve van der Waals contacts and, therefore, potency.

Virtual Screening and De Novo Design Strategies for Novel Benzamide Analogues

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.orgmdpi.com VS can be either ligand-based or structure-based. slideshare.net If this compound is identified as a hit compound, its structure could be used as a query in a ligand-based virtual screen to find commercially available compounds with similar 2D or 3D features. Alternatively, in a structure-based virtual screen, millions of compounds from databases like ZINC or ChEMBL would be docked into the target's active site to find novel scaffolds that fit as well as or better than the original compound. nih.gov

De novo design is an even more creative computational approach where novel molecular structures are built from scratch or by combining smaller molecular fragments directly within the binding site of a target protein. nih.govnumberanalytics.com The process begins by defining an active site and then using algorithms to place fragments (e.g., rings, linkers) and grow them into complete, chemically sensible molecules that have optimal interactions with the protein. acs.orgnih.gov Starting with the core benzamide scaffold of this compound, a de novo design program could explore alternative substituents for the cyclopentyl and diethoxy groups to design novel analogues with potentially superior properties, such as enhanced potency or better selectivity. acs.org

Preclinical Pharmacological Research Methodologies for N Cyclopentyl 3,4 Diethoxybenzamide

In Vitro Biological Assay Development and Implementation

The preclinical evaluation of novel chemical entities like N-cyclopentyl-3,4-diethoxybenzamide relies heavily on a tiered approach of in vitro assays. These laboratory-based tests, conducted in a controlled environment outside of a living organism, are fundamental for initial screening and characterization. They provide the first insights into the compound's biological activity, its potential molecular targets, and its mechanism of action. The development and implementation of these assays are tailored to the specific questions being addressed, ranging from target engagement to the modulation of cellular pathways and direct effects on enzyme function.

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays are a cornerstone of early-stage drug discovery, offering a more physiologically relevant context than simpler biochemical assays. These assays utilize living cells to investigate how a compound interacts with its intended target within a cellular environment and the subsequent effects on signaling pathways.

A key application of cell-based assays is to determine target engagement, which confirms that the compound can enter the cell and bind to its intended molecular target. youtube.com Techniques such as cellular thermal shift assays (CETSA) can be employed to measure the stabilization of a target protein upon compound binding. youtube.com In this method, cells are treated with the test compound and then subjected to a temperature gradient. The principle is that a protein bound to a ligand will be more resistant to thermal denaturation. By quantifying the amount of soluble protein at different temperatures, researchers can assess the extent of compound binding. youtube.com This allows for the generation of dose-response curves to determine the compound's potency in a cellular context. youtube.com

Furthermore, cell-based assays are crucial for understanding how the engagement of a target by a compound like this compound translates into a functional cellular response. This involves monitoring the modulation of specific signaling pathways. Reporter gene assays, for instance, can be designed to measure the activation or inhibition of a particular pathway. In such an assay, the expression of a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the signaling pathway of interest. A change in the reporter signal following treatment with the compound indicates a modulation of the pathway.

Other advanced cell-based methodologies include high-content screening (HCS), which uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters. This can provide a detailed "fingerprint" of a compound's effects on cell morphology, protein localization, and other cellular events, offering a comprehensive view of its impact on cellular function.

Biochemical Assays for Enzyme Inhibition or Activation

Biochemical assays are fundamental for directly measuring the interaction of a compound with a purified biological molecule, such as an enzyme or a receptor, in a cell-free system. These assays are essential for determining a compound's intrinsic potency and mechanism of action at the molecular level.

For a compound like this compound, if its putative target is an enzyme, a variety of biochemical assays can be developed to quantify its inhibitory or activating effects. These assays typically involve incubating the purified enzyme with its substrate and the test compound. The rate of the enzymatic reaction is then measured, often through spectrophotometric, fluorometric, or radiometric methods that detect the consumption of the substrate or the formation of the product.

The data generated from these assays are used to calculate key parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). The IC50 value represents the concentration of the compound required to inhibit the enzyme's activity by 50%, providing a quantitative measure of its potency. By performing these assays at different concentrations of both the substrate and the inhibitor, researchers can also elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

In Vivo Model Systems for Efficacy Research

Following the initial in vitro characterization, promising compounds like this compound are advanced to in vivo studies. These investigations, conducted in living organisms, are critical for evaluating the compound's efficacy in a complex biological system that mimics a particular disease state. The choice of animal model is crucial and depends on the therapeutic area and the specific scientific questions being addressed.

Mammalian Preclinical Models for Disease State Investigation

Mammalian models, particularly rodents such as mice and rats, are the most commonly used systems for preclinical efficacy studies. These models are often genetically modified or pharmacologically induced to replicate key aspects of human diseases. For instance, if this compound is being investigated for a neurological disorder, transgenic mouse models that express a disease-causing gene or rodent models with surgically or chemically induced brain lesions might be employed.

In these disease models, the efficacy of the compound is assessed by measuring its ability to reverse, halt, or slow the progression of disease-related phenotypes. This can involve a wide range of endpoints, including behavioral tests to assess cognitive function or motor skills, histological analysis of tissues to examine pathological changes, and biomarker measurements in blood or cerebrospinal fluid.

The use of mammalian models allows for the investigation of a compound's therapeutic window, the dose range at which it is effective without causing significant toxicity. These studies provide essential data that helps to bridge the gap between early-stage laboratory research and potential clinical applications in humans.

Alternative Animal Models for Early-Stage Screening (e.g., Zebrafish)

In addition to traditional mammalian models, alternative animal models are increasingly being used for early-stage in vivo screening. The zebrafish (Danio rerio) has emerged as a powerful model system for several reasons. Zebrafish embryos are transparent, allowing for the direct observation of organ development and cellular processes in a living organism. They also develop rapidly, with most major organs in place within a few days post-fertilization.

The genetic tractability of zebrafish and the availability of numerous disease models make them well-suited for medium- to high-throughput screening of small molecules. For a compound like this compound, zebrafish models of specific diseases can be used to quickly assess its potential efficacy and to identify any overt toxicity. For example, if the compound is being developed for a cardiovascular condition, its effects on heart rate, blood flow, and vessel development can be readily observed in zebrafish larvae.

The use of zebrafish and other alternative models can help to prioritize compounds for further development, reducing the reliance on mammalian models in the early stages of research and providing valuable data to guide the design of more extensive preclinical studies.

Absorption, Distribution, Metabolism, and Excretion (ADME) Research Methodologies

The study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is a critical component of preclinical research. These properties, often collectively referred to as pharmacokinetics, determine the concentration and duration of a compound's exposure in the body, which is essential for its efficacy and safety.

In vitro ADME assays are typically conducted early in the drug discovery process to predict a compound's in vivo behavior. These assays can assess properties such as:

Solubility: The ability of the compound to dissolve in aqueous solutions, which is a prerequisite for absorption.

Permeability: The capacity of the compound to cross biological membranes, such as the intestinal wall. This is often evaluated using cell-based models like the Caco-2 permeability assay.

Metabolic Stability: The susceptibility of the compound to be broken down by metabolic enzymes, primarily in the liver. This is typically assessed by incubating the compound with liver microsomes or hepatocytes and measuring its rate of disappearance.

Plasma Protein Binding: The extent to which the compound binds to proteins in the blood. This is important because only the unbound fraction of the drug is generally considered to be pharmacologically active.

Following the in vitro characterization, in vivo ADME studies are conducted in animal models, usually rodents. In these studies, the compound is administered to the animals, and blood and tissue samples are collected at various time points. The concentration of the parent compound and its major metabolites are then quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

The data from these studies are used to determine key pharmacokinetic parameters, including:

Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

Volume of Distribution: The extent to which the compound distributes into the tissues of the body.

Clearance: The rate at which the compound is removed from the body.

Half-life: The time it takes for the concentration of the compound in the body to be reduced by half.

A comprehensive understanding of the ADME properties of this compound is essential for optimizing its formulation, determining appropriate dosing regimens for further preclinical and clinical studies, and anticipating potential drug-drug interactions.

In Vitro ADME Models

For this compound, metabolic stability is typically evaluated using liver microsomes or hepatocytes from various species, including humans. These systems contain the primary enzymes responsible for drug metabolism. The disappearance of the parent compound over time is monitored to determine its intrinsic clearance.

Permeability is another critical parameter, often assessed using cell-based assays such as the Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) models. The Caco-2 cell line, derived from human colorectal adenocarcinoma cells, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. The rate at which this compound transverses this monolayer provides an estimate of its intestinal absorption.

Table 1: In Vitro ADME Study Parameters for this compound

| Parameter | Assay Type | Typical System Used | Endpoint Measured |

| Metabolic Stability | Incubation with metabolically active systems | Human, rat, mouse liver microsomes or hepatocytes | Rate of parent compound depletion (t½, intrinsic clearance) |

| Permeability | Cell-based or artificial membrane assays | Caco-2 cell monolayer, PAMPA | Apparent permeability coefficient (Papp) |

Preclinical Pharmacokinetic Study Designs

Following promising in vitro data, preclinical pharmacokinetic (PK) studies are conducted in animal models to understand the in vivo disposition of this compound. These studies are instrumental in establishing the relationship between the administered dose and the resulting concentration of the drug in the body over time. nih.gov

The design of these studies can vary, with parallel and cross-over designs being common choices. nih.gov In a parallel design, different groups of animals receive different treatments simultaneously. nih.gov Conversely, a cross-over design involves the same group of animals receiving different treatments in separate periods, allowing each animal to serve as its own control. nih.gov This can help to reduce inter-individual variability. nih.gov

Key pharmacokinetic parameters determined from these studies include:

Cmax: The maximum observed plasma concentration.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): The total drug exposure over time.

t½ (Half-life): The time required for the plasma concentration to decrease by half.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Table 2: Typical Preclinical Pharmacokinetic Study Design for this compound

| Study Design Element | Description |

| Animal Species | Typically rodents (e.g., rats, mice) and a non-rodent species (e.g., dogs, non-human primates) |

| Route of Administration | Intravenous (IV) and the intended clinical route (e.g., oral) |

| Sampling | Serial blood sampling at predetermined time points |

| Bioanalysis | Quantification of this compound in plasma using a validated analytical method (e.g., LC-MS/MS) |

| Data Analysis | Non-compartmental or compartmental analysis to derive pharmacokinetic parameters |

Pharmacodynamics Research Approaches

Pharmacodynamics (PD) studies investigate the biochemical and physiological effects of this compound on the body. These studies aim to identify the mechanism of action and to establish a relationship between drug concentration and the observed effect.

Initial in vitro pharmacodynamic studies would involve exposing target cells or proteins to varying concentrations of the compound to determine its potency (e.g., EC50 or IC50 values) and efficacy. Subsequently, in vivo pharmacodynamic studies are conducted in relevant animal models of a specific disease or physiological state. These studies measure a specific pharmacological response over time following administration of this compound.

Biomarker Identification and Validation in Preclinical Contexts

The identification and validation of biomarkers are integral to modern drug development. In the preclinical evaluation of this compound, biomarkers serve several purposes. They can provide early evidence of a drug's biological activity, help in dose selection for further studies, and potentially serve as surrogate endpoints for clinical efficacy.

Biomarker discovery can involve a range of "omics" technologies, such as genomics, proteomics, and metabolomics, to identify molecular changes in response to drug treatment. Once potential biomarkers are identified, they must be validated to ensure they are reliable indicators of the drug's effect. This validation process involves demonstrating a consistent and reproducible relationship between the biomarker and a relevant biological or clinical outcome in preclinical models.

Medicinal Chemistry Strategies for Lead Optimization and Development of N Cyclopentyl 3,4 Diethoxybenzamide

Hit-to-Lead and Lead Optimization Processes for Benzamide (B126) Scaffolds

The journey from an initial "hit" compound to a "lead" and ultimately to a drug candidate is a cornerstone of medicinal chemistry. For a compound like N-cyclopentyl-3,4-diethoxybenzamide, this process would involve iterative cycles of design, synthesis, and testing to enhance its therapeutic potential.

The hit-to-lead (H2L) process begins with a hit molecule, typically identified from high-throughput screening, which exhibits desired biological activity but may have suboptimal properties. The primary goals of this phase are to confirm the activity, establish a preliminary structure-activity relationship (SAR), and improve potency while addressing initial liabilities such as poor physicochemical properties. For benzamide scaffolds, this often involves exploring modifications to the aromatic ring, the amide linker, and the N-substituent. nih.gov

Following the H2L phase, lead optimization (LO) aims to refine the lead series to produce a single preclinical candidate. This phase focuses on maximizing potency and selectivity while ensuring the molecule possesses a suitable ADME (Absorption, Distribution, Metabolism, and Excretion) profile for in vivo efficacy. nih.govnih.gov A common strategy during LO is structural simplification, which seeks to reduce molecular complexity and lipophilicity to avoid "molecular obesity" and improve drug-like properties. nih.gov For instance, in the development of TYK2 inhibitors, a 4-aminopyridine (B3432731) benzamide lead was optimized using structure-based design to enhance potency and selectivity, leading to a candidate with excellent oral exposure in preclinical models. nih.gov

Table 1: Illustrative Hit-to-Lead Strategy for a Generic Benzamide Scaffold

| Modification Area | Rationale | Potential Outcome |

| Aromatic Ring Substituents (e.g., diethoxy groups) | Explore electronic and steric effects on target binding. | Improved potency, altered selectivity, modified solubility. |

| N-substituent (e.g., cyclopentyl group) | Modulate lipophilicity and interactions with hydrophobic pockets in the target. | Enhanced potency, improved ADME properties. |

| Amide Bond Conformation | Introduce groups that restrict rotation to favor the bioactive conformation. acs.org | Increased potency and selectivity. |

| Isosteric Replacement | Replace key functional groups (e.g., ether with thioether) to probe binding and improve metabolic stability. nih.gov | Maintained or improved activity with better ADME profile. |

This table illustrates general strategies and is not based on specific data for this compound.

Strategies for Enhancing Selectivity and Potency

Achieving high potency against the intended biological target while minimizing activity against other related targets (selectivity) is a critical goal of lead optimization. For this compound, several strategies would be employed.

Structure-Activity Relationship (SAR) Studies: SAR is established by systematically synthesizing and testing analogues to understand how different parts of the molecule contribute to its biological activity. nih.gov For the target compound, this would involve:

Varying the N-alkyl group: Replacing the cyclopentyl ring with other cyclic or acyclic alkyl groups to probe the size and shape of the binding pocket.

Modifying the alkoxy substituents: Altering the length and branching of the two ethoxy groups on the phenyl ring or changing their position (e.g., from 3,4 to 2,4 or 3,5) can significantly impact interactions with the target protein.

Substituting the phenyl ring: Introducing other groups (e.g., halogens, trifluoromethyl) to modulate electronic properties and explore additional binding interactions.

Computational and Structure-Based Design: If the 3D structure of the biological target is known, techniques like molecular docking can be used to predict how analogues of this compound might bind. This allows for a more rational design of new compounds with improved potency. nih.gov Ligand-based methods, such as pharmacophore modeling, can also be used, especially when a target structure is unavailable. nih.govnih.gov A pharmacophore model identifies the essential 3D arrangement of chemical features required for activity, which can then be used to design novel molecules that fit this model. nih.gov For example, pharmacophore models for PDE4 inhibitors often include a hydrogen bond acceptor, aromatic features, and hydrophobic regions, all of which are present in the this compound structure. acs.org

Table 2: Representative SAR Data for a Series of Benzamide-based PDE4 Inhibitors

| Compound | R1 Group (Amide) | R2 Group (Phenyl) | PDE4B IC₅₀ (nM) |

| Analog 1 | Cyclopropyl | 3-Cyclopentyloxy-4-methoxy | 50 |

| Analog 2 | Cyclobutyl | 3-Cyclopentyloxy-4-methoxy | 35 |

| Analog 3 | Cyclopentyl | 3-Cyclopentyloxy-4-methoxy | 20 |

| Analog 4 | Cyclopentyl | 3-Isopropoxy-4-methoxy | 85 |

This table contains representative data adapted from general findings for illustrative purposes and does not reflect actual experimental results for this compound.

Modulation of ADME Properties through Structural Modification

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body in sufficient concentrations. The study of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is therefore crucial. Structural modifications are routinely made to optimize the pharmacokinetic profile of a lead compound. nih.gov

For this compound, key ADME parameters and optimization strategies would include:

Solubility: The diethoxy and cyclopentyl groups make the molecule quite lipophilic, which could lead to poor aqueous solubility. Strategies to improve solubility might include introducing polar functional groups (e.g., hydroxyl, small amines) on the cyclopentyl or phenyl rings.

Permeability: Good membrane permeability is required for oral absorption. The lipophilicity of the parent structure likely confers good permeability, but this must be balanced against solubility.

Metabolism: The ethoxy groups are potential sites of metabolism (O-dealkylation) by cytochrome P450 enzymes in the liver. If this leads to rapid clearance, medicinal chemists might replace them with more metabolically stable groups (e.g., fluoroalkoxy groups) or block the metabolic site by introducing a group like fluorine nearby. The amide bond itself is generally stable but can be subject to hydrolysis. nih.gov

Plasma Protein Binding: High lipophilicity can lead to high plasma protein binding, reducing the concentration of free drug available to act on the target. Fine-tuning lipophilicity by modifying the alkyl substituents is a common approach to modulate this property. nih.gov

Table 3: Predicted ADME Properties and Potential Modifications for a Benzamide Scaffold

| Property | Potential Liability | Structural Modification Strategy |

| Aqueous Solubility | Low due to lipophilic groups | Introduce polar groups (e.g., -OH, -NH₂) on the N-alkyl ring. |

| Metabolic Stability | O-dealkylation of ethoxy groups | Replace with metabolically robust groups (e.g., -OCF₃) or use steric hindrance. |

| Permeability | Potentially too high (low solubility) | Balance lipophilicity by reducing the size of the N-alkyl group. |

| Efflux | Recognition by efflux transporters (e.g., P-gp) | Modulate overall charge, lipophilicity, and hydrogen bonding capacity. |

This table outlines general principles of ADME modulation for a molecule with the structural features of this compound. nih.gov

Prodrug Design and Delivery System Research

When a drug candidate has desirable pharmacological activity but a poor ADME profile (e.g., low solubility, poor absorption, rapid metabolism), a prodrug strategy may be employed. A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. rsc.orgresearchgate.net

For an amide-containing compound like this compound, several prodrug approaches could be considered:

Improving Solubility: To overcome poor water solubility, a common strategy is to attach a highly polar promoiety, such as a phosphate (B84403) ester or an amino acid, to the molecule. This would likely involve modifying one of the substituents, as the amide bond itself is not easily derivatized for this purpose.

Targeted Delivery: Prodrugs can be designed to be activated by enzymes that are specific to a particular tissue or cell type, thereby concentrating the active drug at its site of action and reducing systemic side effects. rsc.org For amides, targeting specific amidase or peptidase enzymes could be a viable strategy. rsc.org

Research into delivery systems, such as encapsulation in nanoparticles or liposomes, could also be explored to improve the pharmacokinetic profile and targeting of this compound, although this falls more into the realm of pharmaceutics than medicinal chemistry.

Emerging Research Areas and Future Directions for N Cyclopentyl 3,4 Diethoxybenzamide

Investigation in Neglected Tropical Disease Models (e.g., African Trypanosomiasis)

Research into new treatments for neglected tropical diseases like Human African Trypanosomiasis (HAT), or sleeping sickness, is a global health priority. The drug discovery pipeline for HAT is constantly in need of new chemical scaffolds that can overcome the challenges of drug resistance and the toxicity of current treatments. Benzamide-containing compounds are of interest to medicinal chemists for their potential to inhibit essential parasitic enzymes or disrupt other vital cellular processes in trypanosomes. Future research in this area would involve screening novel benzamides against Trypanosoma brucei, the parasite responsible for HAT, to identify potential lead compounds for further development.

Exploration in Chronic Inflammatory and Autoimmune Disease Research

Chronic inflammatory and autoimmune diseases, such as rheumatoid arthritis, inflammatory bowel disease, and lupus, are characterized by a dysregulated immune response. The development of targeted therapies that can modulate specific inflammatory pathways is a major goal of current research. Benzamide (B126) derivatives have been explored for their potential to inhibit key signaling molecules, such as cytokines and kinases, that are involved in the inflammatory cascade. Future investigations would likely focus on identifying benzamides with high specificity for their targets to minimize off-target effects and improve safety profiles.

Research into Cellular Pathway Modulation in Neoplastic Disease Models

The study of cancer continues to uncover complex cellular signaling pathways that drive tumor growth and metastasis. The development of small molecules that can selectively modulate these pathways is a cornerstone of modern oncology research. Benzamides represent a versatile chemical scaffold that can be modified to interact with a wide range of biological targets, including enzymes and receptors that are dysregulated in cancer. Research in this area would involve evaluating new benzamide compounds for their ability to induce apoptosis, inhibit cell proliferation, or block angiogenesis in various cancer cell lines and animal models.

Innovative Methodologies in Benzamide Chemical Biology Research

The field of chemical biology is continually evolving with the development of new tools and techniques to study the interactions of small molecules with biological systems. For benzamide research, innovative methodologies such as the use of chemical probes, activity-based protein profiling, and advanced imaging techniques are being employed to identify the cellular targets of these compounds and elucidate their mechanisms of action. These approaches provide a deeper understanding of how benzamides exert their biological effects and can guide the design of more potent and selective molecules.

Integration of Artificial Intelligence and Machine Learning in Compound Research and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.com These technologies are being used to analyze vast datasets of chemical and biological information to identify new drug candidates, predict their properties, and optimize their structures. mdpi.com In the context of benzamide research, AI and ML algorithms can be used to:

Predict Biological Activity: Machine learning models can be trained on existing data to predict the biological activity of novel benzamide compounds against specific targets. mdpi.com

Optimize Chemical Synthesis: AI can help chemists design more efficient and cost-effective synthetic routes for producing benzamide derivatives. nih.gov

De Novo Drug Design: AI can generate entirely new benzamide structures with desired properties, potentially leading to the discovery of novel therapeutic agents. acs.org

Analyze Complex Data: AI is capable of analyzing large and complex biological data sets, such as those from genomics, proteomics, and metabolomics, to identify new drug targets and biomarkers related to benzamide activity. mdpi.com

The integration of AI and ML into the research and development pipeline has the potential to significantly accelerate the discovery of new benzamide-based therapies. researchgate.netarxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.